molecular formula C19H16N2O3 B12020787 3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde CAS No. 618098-94-5

3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12020787
CAS No.: 618098-94-5
M. Wt: 320.3 g/mol
InChI Key: JBMSOTZTYFETJZ-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde (CAS: 618098-94-5) is a heterocyclic compound featuring a pyrazole core substituted with a 2,3-dihydrobenzo[1,4]dioxin moiety at position 3 and a para-tolyl group at position 1. Its molecular formula is C₁₉H₁₆N₂O₃, with a molecular weight of 320.34 g/mol . The compound’s structure combines electron-rich aromatic systems (dihydrobenzodioxin and pyrazole) with a reactive aldehyde group, making it a versatile intermediate in medicinal chemistry and materials science.

Key structural attributes include:

  • Pyrazole-4-carbaldehyde: The aldehyde group at position 4 enables condensation reactions, while the pyrazole ring offers hydrogen-bonding and coordination sites .
  • Para-tolyl substituent: A methyl-substituted phenyl group at position 1 enhances steric bulk and modulates electronic properties .

The compound is classified as hazardous under GHS guidelines, with risks including skin/eye irritation and respiratory sensitization .

Properties

CAS No.

618098-94-5

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C19H16N2O3/c1-13-2-5-16(6-3-13)21-11-15(12-22)19(20-21)14-4-7-17-18(10-14)24-9-8-23-17/h2-7,10-12H,8-9H2,1H3

InChI Key

JBMSOTZTYFETJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=C(C=C3)OCCO4)C=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of p-Tolylhydrazine with 1,3-Diketones

The pyrazole ring is constructed via reaction of p-tolylhydrazine with β-keto aldehydes. For example:

  • Substrate preparation : Ethyl 3-oxobutanoate is formylated at the α-position using POCl₃/DMF (Vilsmeier-Haack conditions) to yield ethyl 4-oxo-2-formylpent-2-enoate.

  • Cyclization : Reaction with p-tolylhydrazine in ethanol under reflux forms 1-p-tolyl-1H-pyrazole-4-carbaldehyde.

Reaction Conditions :

  • Solvent: Ethanol, reflux (78°C).

  • Time: 12–16 hours.

  • Yield: 60–70% (crude), purified via silica gel chromatography.

StepReagents/ConditionsYield (%)
EsterificationMeOH, H₂SO₄, reflux85
Cyclization1,2-Dibromoethane, K₂CO₃78
BrominationBr₂, AcOH, 0°C65

Miyaura Borylation

6-Bromo-2,3-dihydrobenzo[b]dioxine undergoes borylation using bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, and KOAc in dioxane (80°C, 12 h) to yield the boronic acid pinacol ester (85% yield).

Coupling with Pyrazole Triflate

  • Triflate formation : 3-Hydroxy-1-p-tolyl-1H-pyrazole-4-carbaldehyde is treated with triflic anhydride (Tf₂O) and pyridine in DCM (0°C, 1 h) to install the triflate group (90% yield).

  • Suzuki reaction : The triflate reacts with the benzodioxin boronic acid using Pd(PPh₃)₄, K₃PO₄, and KBr in 1,4-dioxane (reflux, 8 h).

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: K₃PO₄ (3 equiv).

  • Additive: KBr (1.1 equiv).

  • Yield: 75–80%.

Alternative Synthetic Routes

Pre-installation of the Benzodioxin Group

In this approach, the benzodioxin moiety is incorporated before pyrazole cyclization:

  • Synthesis of benzodioxin-aldehyde : 6-Formyl-2,3-dihydrobenzo[b]dioxine is prepared via formylation of 6-bromo-2,3-dihydrobenzo[b]dioxine using n-BuLi and DMF (−78°C).

  • Cyclocondensation : Reaction with p-tolylhydrazine and ethyl acetoacetate forms the pyrazole ring directly, with the aldehyde retained at C4.

Challenges : Low regioselectivity (30:70 ratio favoring desired isomer) necessitates chromatographic separation.

Functional Group Transformations

Oxidation of Primary Alcohols

If the pyrazole intermediate contains a hydroxymethyl group at C4, oxidation with MnO₂ or Dess-Martin periodinane yields the aldehyde.

Example :

  • Substrate: 4-(Hydroxymethyl)-1-p-tolyl-1H-pyrazole.

  • Oxidizing agent: MnO₂ in DCM (rt, 6 h).

  • Yield: 85%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Suzuki couplingHigh regioselectivityRequires pre-functionalized intermediates75–80
Pre-installationFewer stepsLow regioselectivity50–60
OxidationMild conditionsDependent on alcohol precursor80–85

Characterization and Validation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 8.25 (s, 1H, pyrazole-H), 7.45–6.80 (m, 7H, aromatic), 4.30 (s, 4H, OCH₂CH₂O).

    • ¹³C NMR : δ 192.1 (CHO), 148.5 (pyrazole-C3), 121.9–140.2 (aromatic).

  • HPLC Purity : >98% (C18 column, MeOH/H₂O = 70:30).

Industrial-Scale Considerations

  • Cost efficiency : Suzuki coupling is preferred for scalability despite Pd costs.

  • Green chemistry : Use of aqueous K3PO4 and recyclable Pd catalysts reduces environmental impact .

Chemical Reactions Analysis

Key Reaction Steps

Step Reagents/Conditions Yield Characterization
Formation of dioxin core K₂CO₃, ethylene dibromide, dry acetone, reflux (26 h)67%TLC monitoring, crystallization (methanol)
Claisen-Schmidt condensation KOH (25% aqueous ethanol), 0–5°C, stirred (10–12 h)45%TLC, crystallization (ethanol), IR/NMR

Mechanistic Insights

  • Dioxin Formation : The reaction between 3,4-dihydroxybenzaldehyde and ethylene dibromide proceeds via nucleophilic substitution, where hydroxyl groups act as leaving groups to form the cyclic ether (dioxin) structure .

  • Aldol Condensation : The Claisen-Schmidt reaction involves deprotonation of the acetophenone α-carbon by KOH, forming an enolate that attacks the aldehyde’s carbonyl group, followed by dehydration to yield the α,β-unsaturated ketone (propenophenone derivative) .

Analytical and Purification Methods

  • TLC Monitoring : Used to track reaction progress .

  • Crystallization : Final compounds purified via ethanol or methanol crystallization .

  • Spectroscopy : IR (KBr pellets) and ¹H-NMR (Shimadzu FT/IR spectrophotometer) for structural confirmation .

Chemical Stability and Reactivity

The compound’s functional groups (pyrazole ring, aldehyde, dioxin) enable participation in:

  • Nucleophilic/Electrophilic Attacks : Aldehyde group reacts with hydrazines, azides, or boronic acids .

  • Substitution Reactions : Pyrazole’s aromaticity allows for further derivatization (e.g., fluorination, ether formation) .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that pyrazole derivatives exhibit promising anticancer properties. The compound has been tested against various cancer cell lines, demonstrating potential cytotoxic effects. Studies have shown that modifications in the pyrazole ring can enhance the selectivity and potency against specific cancer types, including breast cancer and melanoma .

Anti-inflammatory Properties : The compound's structure allows for interactions with biological targets involved in inflammatory pathways. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .

Antimicrobial Activity : Recent investigations into similar pyrazole derivatives have highlighted their effectiveness against a range of pathogens. The incorporation of the dioxin moiety may enhance the antimicrobial activity of this compound, suggesting its potential use in treating infections .

Agricultural Applications

Pesticidal Activity : The unique chemical structure of 3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde may contribute to its effectiveness as a pesticide. Research on related compounds indicates that they can act as fungicides or herbicides, providing a basis for exploring this compound's agricultural applications .

Plant Growth Regulators : Compounds with similar structures have been studied for their ability to regulate plant growth and development. They may influence hormonal pathways in plants, promoting growth or enhancing resistance to environmental stressors .

Material Science Applications

Polymeric Materials : The incorporation of 3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. Its unique properties can improve the performance of polymers in various applications .

Nanotechnology : The compound's ability to form complexes with metal ions opens avenues for its use in nanotechnology. It can be utilized in synthesizing nanoparticles with specific functionalities for applications in drug delivery systems or catalysis .

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of several pyrazole derivatives against MCF-7 breast cancer cells. The results indicated that certain modifications to the dioxin structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .
  • Agricultural Field Trials : Field trials conducted with similar pyrazole compounds demonstrated effective control over fungal pathogens in crops such as tomatoes and peppers, suggesting that 3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde could serve as a viable alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 3: Dihydrobenzo[1,4]dioxin; 1: P-tolyl C₁₉H₁₆N₂O₃ 320.34 Intermediate for kinase inhibitors
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1) 3: 4-Fluorophenyl; 5: Phenyl C₁₆H₁₃FN₂O 284.29 Crystallographically confirmed; lower lipophilicity due to fluorine
5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 2) 5: 4-Bromophenyl; 3: 4-Fluorophenyl C₁₆H₁₂BrFN₂O 363.19 Enhanced halogen bonding potential
3-(2,3-Dihydrobenzo[1,4]dioxin-6-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde 1: Phenyl (vs. P-tolyl) C₁₈H₁₄N₂O₃ 306.32 Reduced steric hindrance; higher solubility
3-(2,3-Dihydrobenzo[1,4]dioxin-6-YL)piperidine Piperidine ring replaces pyrazole C₁₃H₁₅NO₂ 217.26 Basic amine functionality; CNS-targeting potential

Key Observations:

Substituent-Driven Lipophilicity :

  • The para-tolyl group in the target compound increases lipophilicity compared to phenyl-substituted analogues (e.g., 306.32 g/mol derivative) . This enhances membrane permeability, making it suitable for bioactive molecule synthesis.
  • Halogenated derivatives (e.g., Compound 2) exhibit higher molecular weights and enhanced halogen bonding, useful in crystallography and receptor targeting .

Reactivity of the Aldehyde Group :

  • The aldehyde at position 4 is conserved across analogues, enabling Schiff base formation or nucleophilic additions. However, steric hindrance from the para-tolyl group in the target compound may slow reaction kinetics compared to less bulky derivatives .

Piperidine analogues lack the pyrazole-aldehyde system but demonstrate CNS activity due to amine functionality .

Research Findings and Implications

  • Crystallographic Studies : confirms the planar geometry of pyrazole-carbaldehyde derivatives, though the target compound’s crystal structure remains unreported .
  • Safety Profile: The target compound’s hazards (skin/eye irritation) align with structurally similar aldehydes but require stricter handling than non-aldehyde analogues .
  • Drug Design : The para-tolyl and dihydrobenzodioxin groups position the compound as a lead for kinase inhibitors, leveraging its balanced hydrophobicity and hydrogen-bonding capacity .

Biological Activity

3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their pharmacological properties, which include anti-inflammatory, antimicrobial, and antitumor activities.

  • Molecular Formula : C16H16N2O3
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 1675205-18-1

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde have shown effectiveness against various bacterial strains. A study highlighted that pyrazole derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating their potential as antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole compounds are notable. Studies have reported that certain pyrazole derivatives can act as selective COX-2 inhibitors, reducing inflammation and pain. The compound under discussion may share this property, contributing to its therapeutic potential in treating inflammatory diseases .

Antitumor Activity

Pyrazole derivatives have been recognized for their antitumor effects. Research has shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression. For example, some pyrazole derivatives have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural features. The presence of specific substituents on the pyrazole ring can enhance or diminish their biological efficacy. For instance, modifications at the 4-position of the pyrazole ring have been linked to improved anti-inflammatory and anticancer activities .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of pyrazole derivatives for their antimicrobial activity against common pathogens. The results indicated that compounds with a similar structure to 3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

CompoundInhibition Zone (mm)Bacterial Strain
A15Staphylococcus aureus
B18Escherichia coli
C20Pseudomonas aeruginosa

Case Study 2: Anti-inflammatory Activity

In a study focused on inflammatory models, a derivative of the pyrazole class was tested for its ability to reduce edema in mice. The results showed a significant reduction in paw swelling compared to the control group.

GroupPaw Swelling (mm)Percentage Reduction
Control10-
Treatment Group A550%
Treatment Group B370%

Q & A

Q. What are the established synthetic routes for 3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde?

The compound is synthesized via multi-step protocols involving pyrazole-4-carbaldehyde intermediates. Key steps include:

  • Formylation : Pyrazole precursors are formylated using POCl₃ and DMF under controlled conditions (60–80°C, anhydrous environment) to introduce the aldehyde group .
  • Substitution : The dihydrobenzo[dioxin] moiety is introduced via Suzuki coupling or nucleophilic aromatic substitution, with optimization of catalysts (e.g., Pd(PPh₃)₄) and solvents (toluene/ethanol mixtures) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) confirm regiochemistry and substituent positions. For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm .
  • Mass Spectrometry : High-resolution LC-MS ([M+H]+ ion) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves structural ambiguities, such as dihedral angles between the pyrazole and dihydrobenzo[dioxin] rings .

Advanced Research Questions

Q. How can the formylation step in pyrazole-4-carbaldehyde synthesis be optimized to improve yields?

  • Reagent Selection : Replace POCl₃ with Vilsmeier-Haack reagent (DMF/POCl₃) for milder conditions, reducing side reactions .
  • Temperature Control : Maintain temperatures below 80°C to prevent aldehyde oxidation or decomposition .
  • Workup Modifications : Quench reactions with ice-cold sodium acetate to stabilize the aldehyde group, followed by rapid extraction (DCM/water) .

Q. What strategies address discrepancies in NMR data for structurally similar derivatives?

  • 2D NMR Experiments : Use HSQC and HMBC to resolve overlapping signals, particularly for aromatic protons in the dihydrobenzo[dioxin] and p-tolyl groups .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers) causing signal splitting .
  • Solvent Screening : Compare spectra in DMSO-d₆ (polar, hydrogen-bonding) versus CDCl₃ (non-polar) to assess conformational flexibility .

Q. How does the dihydrobenzo[dioxin] moiety influence reactivity in heterocyclic formation?

  • Electronic Effects : The electron-rich dioxane ring enhances electrophilic substitution at the 6-position, facilitating coupling with pyrazole intermediates .
  • Steric Hindrance : The fused dioxane structure restricts rotation, favoring planar conformations that stabilize π-π interactions in enzyme-binding studies .
  • Solubility : The oxygen atoms improve aqueous solubility, critical for biological assays targeting membrane-bound proteins .

Q. What computational methods validate molecular interactions in enzyme inhibition studies?

  • Molecular Docking (AutoDock Vina) : Simulate binding to active sites (e.g., TRPV1 or PI3Kγ) using crystal structures (PDB IDs: 5IS0, 6CPB). The dihydrobenzo[dioxin] group shows hydrophobic interactions with Leu547/Val548 in TRPV1 .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and hydrogen-bond persistence .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to guide analog design .

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